![molecular formula C21H21N7O B2920652 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097927-58-5](/img/structure/B2920652.png)
2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound contains an imidazo[1,2-b]pyridazine group, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have high stability and are found in many natural and synthetic products .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. As mentioned earlier, imidazo[1,2-b]pyridazines can undergo various cross-coupling reactions .Scientific Research Applications
I have conducted a search for the specific compound , but it appears that there is limited information available on its direct applications in scientific research. The compound’s structure includes an imidazo[1,2-b]pyridazine moiety, which is known to be a “drug prejudice” scaffold with a wide range of applications in medicinal chemistry and material science . However, without more specific data on the compound itself, it’s challenging to provide a detailed analysis of its unique applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 of this moiety dictate kinase selectivity and potency .
Biochemical Pathways
Upon activation by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands, TAK1 triggers a cascade of downstream effects . These effects include the suppression of osteoblast differentiation from bone marrow stroma cells (BMSCs) and enhancement of osteoclastic formation and activity . This process creates an imbalance leading to extensive bone damage and enhanced angiogenesis .
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests a high degree of potency
Result of Action
The compound inhibits the enzymatic activity of TAK1, leading to the inhibition of growth in multiple myeloma cell lines . The lead compound, for example, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . Under similar conditions, the known TAK1 inhibitor, takinib, inhibits the kinase with an IC50 of 187 nM .
Future Directions
The future directions for the study of this compound would depend on its potential applications. Given the interesting properties of imidazo[1,2-b]pyridazines, it’s possible that this compound could be studied for its potential use in medicinal chemistry, particularly in the development of new drugs .
properties
IUPAC Name |
2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c29-21-4-1-18(17-5-9-22-10-6-17)24-28(21)15-16-7-12-26(13-8-16)20-3-2-19-23-11-14-27(19)25-20/h1-6,9-11,14,16H,7-8,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHVUAJCHSHFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NN5C=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |
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